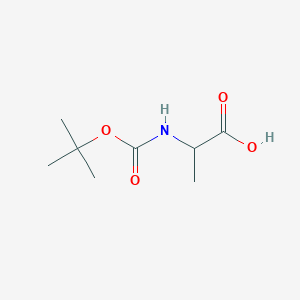

2-((tert-Butoxycarbonyl)amino)propanoic acid

Descripción general

Descripción

2-((tert-Butoxycarbonyl)amino)propanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C8H15NO4 and its molecular weight is 189.21 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 108686. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Boc-DL-Ala-OH, also known as BOC-DL-ALANINE, is primarily used as a protective group for amino acids in peptide synthesis . The primary target of this compound is the amino group of alanine, which it protects during the synthesis process .

Mode of Action

Boc-DL-Ala-OH acts by attaching to the amino group of alanine, forming a protective layer that prevents the amino group from reacting with other compounds during the synthesis process . This protection is temporary and can be removed when needed, allowing the alanine to participate in further reactions .

Biochemical Pathways

The main biochemical pathway involved in the action of Boc-DL-Ala-OH is peptide synthesis . By protecting the amino group of alanine, Boc-DL-Ala-OH allows for the controlled assembly of peptides, ensuring that the amino acids are joined in the correct order .

Result of Action

The primary result of Boc-DL-Ala-OH’s action is the successful synthesis of peptides with the correct sequence of amino acids .

Action Environment

The action of Boc-DL-Ala-OH is influenced by various environmental factors. For instance, it should be stored in a dark, dry place at room temperature to maintain its stability . Additionally, it should be handled with care to avoid contact with skin and eyes, and inhalation of its powder or solution should be avoided .

Análisis Bioquímico

Biochemical Properties

Boc-DL-Ala-OH plays a significant role in biochemical reactions. As an amino acid protecting group, it can protect the amino and carboxyl groups of alanine, maintaining their stability during the synthesis process . This property allows Boc-DL-Ala-OH to interact with various enzymes, proteins, and other biomolecules, facilitating the synthesis of complex peptides.

Cellular Effects

The effects of Boc-DL-Ala-OH on cells and cellular processes are primarily related to its role in peptide synthesis. By protecting the amino and carboxyl groups of alanine, Boc-DL-Ala-OH can influence cell function by enabling the production of specific peptides. These peptides can then impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Boc-DL-Ala-OH exerts its effects through its role as a protecting group. It binds to the amino and carboxyl groups of alanine, protecting these functional groups from reacting prematurely during the synthesis process . This protection can influence enzyme activity, binding interactions with other biomolecules, and changes in gene expression.

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of Boc-DL-Ala-OH can change as the synthesis process progresses. The compound’s stability, degradation, and long-term effects on cellular function can vary depending on the specific conditions of the experiment .

Metabolic Pathways

Boc-DL-Ala-OH is involved in the metabolic pathways related to peptide synthesis. It interacts with enzymes and cofactors involved in these pathways, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Boc-DL-Ala-OH is transported and distributed within cells and tissues as part of the larger molecules it helps to synthesize. The compound itself does not have specific transporters or binding proteins, but the peptides it helps create can interact with various cellular components and influence their localization or accumulation .

Subcellular Localization

The subcellular localization of Boc-DL-Ala-OH is primarily within the cytoplasm, where peptide synthesis occurs. The compound does not have specific targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Actividad Biológica

2-((tert-Butoxycarbonyl)amino)propanoic acid, commonly referred to as Boc-amino acid, is an important compound in medicinal chemistry and biochemistry. It features a tert-butoxycarbonyl (Boc) protecting group, which is widely used in peptide synthesis due to its stability and ease of removal. This article explores the biological activity of this compound, focusing on its interactions with various biological systems, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₉NO₄, with a molecular weight of approximately 187.25 g/mol. The presence of the Boc group enhances the compound's stability and solubility in organic solvents, making it a versatile building block for synthesizing peptides and other bioactive molecules.

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. These include activity against various pathogens such as bacteria and viruses. For instance, studies have shown that derivatives of Boc-amino acids can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as viruses like HIV and influenza .

2. Anti-Cancer Properties

The compound has been investigated for its potential anti-cancer effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells through various pathways, including the activation of caspases and modulation of the NF-κB signaling pathway . Additionally, its derivatives have been studied for their ability to disrupt cell cycle progression in cancer cells, leading to increased rates of cell death .

3. Neuroprotective Effects

Preliminary data suggest that this compound may have neuroprotective effects. It has been associated with the modulation of neuronal signaling pathways, which could be beneficial in conditions such as neurodegenerative diseases . The ability to cross the blood-brain barrier (BBB) enhances its potential as a therapeutic agent for brain-related disorders.

Cell Cycle Regulation

The compound influences cell cycle dynamics by affecting key regulatory proteins involved in mitosis. Studies indicate that it can inhibit specific kinases that are crucial for cell division, thereby preventing tumor growth .

Apoptosis Induction

This compound triggers apoptotic pathways through mitochondrial depolarization and subsequent release of cytochrome c into the cytosol. This process activates caspases that lead to cellular disassembly and death .

Inflammatory Response Modulation

This compound also appears to modulate inflammatory responses by influencing cytokine production and immune cell activation. Its interaction with G-protein coupled receptors (GPCRs) suggests a role in regulating inflammation and immune responses .

Case Studies

| Study | Findings |

|---|---|

| Study A | Demonstrated significant antimicrobial activity against E. coli using Boc-amino acid derivatives. |

| Study B | Showed induction of apoptosis in breast cancer cell lines upon treatment with Boc-amino acids. |

| Study C | Reported neuroprotective effects in a rat model of Alzheimer's disease using this compound. |

Propiedades

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO4/c1-5(6(10)11)9-7(12)13-8(2,3)4/h5H,1-4H3,(H,9,12)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVHJQCGUWFKTSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3744-87-4 | |

| Record name | 3744-87-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108686 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-N-Boc-aminopropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the self-association behavior of BOC-DL-ALANINE?

A1: Research by Benedetti et al. [] reveals that BOC-DL-ALANINE exhibits a unique self-association pattern in its solid state, forming ribbons of hydrogen-bonded cyclic dimers through its carboxylic acid groups. This self-assembly behavior is influenced by the chirality of the molecule, as the incorporation of water molecules in the crystal structure of the optically active form (t-Boc-D-Ala-OH) alters the hydrogen-bonding network. Understanding this behavior is crucial for predicting the compound's behavior in different environments and for designing synthesis strategies.

Q2: How is BOC-DL-ALANINE utilized in the synthesis of new compounds with potential biological activity?

A2: Patel et al. [] employed BOC-DL-ALANINE as a starting material in the synthesis of a series of 2,5-disubstituted-1,3,4-thiadiazole derivatives. The researchers utilized the carboxylic acid functionality of BOC-DL-ALANINE for coupling reactions and subsequent cyclization to form the thiadiazole ring. This highlights the versatility of BOC-DL-ALANINE as a building block for creating diverse chemical structures with potential applications in medicinal chemistry.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.